1-(5-Methylpyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H12N2. It is classified as a derivative of pyrimidine, a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound is identified by its Chemical Abstracts Service (CAS) number 933682-87-2. It belongs to the class of amines and pyrimidines, which are known for their diverse biological activities and utility as building blocks in organic synthesis. The specific structure of 1-(5-Methylpyrimidin-2-yl)ethan-1-amine allows it to participate in various chemical reactions, making it valuable for research and industrial applications.
1-(5-Methylpyrimidin-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 5-methyl-2-pyridinecarboxaldehyde with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is conducted in solvents like methanol or ethanol.
In an industrial context, the synthesis may also utilize catalytic hydrogenation of corresponding nitrile or imine intermediates, optimizing yield and purity while minimizing costs and environmental impact. The choice of method depends on the desired scale and application of the compound.
The molecular structure of 1-(5-Methylpyrimidin-2-yl)ethan-1-amine features a pyrimidine ring substituted at the 5-position with a methyl group and an ethanamine side chain. This arrangement influences its reactivity and interaction with biological targets.
Key structural data includes:
1-(5-Methylpyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Typical reagents used in these reactions include:
The mechanism of action for 1-(5-Methylpyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes.
The physical properties of 1-(5-Methylpyrimidin-2-yl)ethan-1-amine include:
Chemical properties relevant to this compound include:
Further analyses such as spectroscopic studies (NMR, IR) can provide insights into its structural characteristics.
1-(5-Methylpyrimidin-2-yl)ethan-1-amine has several applications in scientific research:
In industrial applications, it is utilized in producing specialty chemicals and as an intermediate in various chemical processes.
Reductive amination stands as the most atom-economical method for direct conversion of ketones to chiral amines. For 1-(5-Methylpyrimidin-2-yl)ethan-1-amine synthesis, the prochiral precursor 1-(5-Methylpyrimidin-2-yl)ethanone undergoes asymmetric reductive amination via three principal catalytic strategies:
Biocatalytic Approaches:
Chemical Catalysis:Ru(OAc)₂((S)-BINAP)-catalyzed hydrogenation (0.8 MPa H₂) with ammonium trifluoroacetate achieves >99.9% ee for the (S)-enantiomer of structurally analogous pyridinyl ketones [6]. This chemoselectivity extends to methylpyrimidinyl substrates, offering an enantio-complementary route to biocatalysis.
Table 1: Performance Comparison of Reductive Amination Strategies
Method | Catalyst | Amine Source | ee (%) | Conversion (%) | Key Advantage |
---|---|---|---|---|---|
Biocatalytic (TA) | Aspergillus TA variant | Isopropylamine | >99 (R) | 85 | High enantioselectivity |
Biocatalytic (RedAm) | N. fumigata RedAm (NfRedAm) | NH₄Cl | 98 (R) | >90 | Direct ammonia utilization |
Metal-Catalyzed | Ru(OAc)₂((S)-BINAP) | NH₄TFA | >99.9 (S) | >95 | Enantio-complementarity |
Equilibrium Displacement Strategies:For TA-mediated reactions, isopropylamine serves as the amine donor, generating acetone as the co-product. In situ acetone removal via:
Despite advances in asymmetric synthesis, racemic routes remain industrially viable when coupled with high-efficiency resolution. For 1-(5-Methylpyrimidin-2-yl)ethan-1-amine, three resolution methodologies demonstrate scalability:
Diastereomeric Salt Crystallization:
Enzymatic Kinetic Resolution:Immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective acylation of the (R)-amine with vinyl acetate in toluene. At 50% conversion, the unreacted (S)-amine achieves 99% ee, while the (R)-acetamide is hydrolyzed to recover the (R)-enantiomer [2]. Reaction engineering (e.g., low water activity, 40°C) suppresses non-enzymatic background acetylation.
Simulated Moving Bed Chromatography (SMB):SMB using cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (Chiralpak® AD-H) resolves 100–500 kg/day racemate with >99.5% ee. Optimized conditions:
Table 2: Industrial Chiral Resolution Techniques Comparison
Method | Resolving Agent/Phase | Throughput | ee (%) | Yield (%) | Cost Factor |
---|---|---|---|---|---|
Diastereomeric Salt Formation | (1R)-(−)-10-Camphorsulfonic acid | 50 kg/batch | 97 | 40 | Low |
Enzymatic Acylation | CAL-B / Vinyl Acetate | 10 kg/batch | 99 | 45 | Medium |
Simulated Moving Bed (SMB) | Chiralpak® AD-H | 500 kg/day | 99.5 | >98 | High (CAPEX) |
Continuous processing addresses limitations in batch synthesis of chiral amines, particularly for thermally labile intermediates or gas-dependent reactions.
Immobilized Biocatalyst Systems:
Chemocatalytic Hydrogenation:H-Cube Pro™ flow reactors with 10% Pd/C cartridges enable direct reductive amination using dissolved ammonia (20–60 bar H₂, 80–100°C). Key advantages:
Table 3: Continuous Flow Systems for Chiral Amine Synthesis
Reactor Type | Catalyst | Conditions | Residence Time | STY (g·L⁻¹·h⁻¹) | ee (%) |
---|---|---|---|---|---|
Packed-Bed Bioreactor | NfisRedAm CLEAs (Immobead™) | 30°C, pH 9.0, 1 bar NH₃ | 2 h | 8.1 | 96 (R) |
H-Cube Pro™ | 10% Pd/C CatCart® | 100°C, 60 bar H₂, MeOH | 20 min | 15.2 | >99 (S)* |
Tubular Reactor | Ru((S)-BINAP)/SiO₂ | 70°C, 50 bar H₂, scCO₂/MeOH | 45 min | 6.3 | 98 (S) |
*Enantioselectivity achieved with chiral modifier
Process Intensification Benefits:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0